molecular formula C18H18N2O4 B11530302 Benzene, 1-(4-acetoxy-3-methoxybenzylidenamino)-4-acetylamino-

Benzene, 1-(4-acetoxy-3-methoxybenzylidenamino)-4-acetylamino-

Cat. No.: B11530302
M. Wt: 326.3 g/mol
InChI Key: IWQGMBJLRJIYSG-UHFFFAOYSA-N
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Description

4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE is an organic compound with the molecular formula C18H18N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamidophenyl group and a methoxyphenyl acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE typically involves the condensation of 4-acetamidophenyl acetate with 2-methoxybenzaldehyde under acidic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamidophenyl acetate
  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • Acetaminophen (Paracetamol)

Uniqueness

4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity patterns and potential therapeutic applications .

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

[4-[(4-acetamidophenyl)iminomethyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C18H18N2O4/c1-12(21)20-16-7-5-15(6-8-16)19-11-14-4-9-17(24-13(2)22)18(10-14)23-3/h4-11H,1-3H3,(H,20,21)

InChI Key

IWQGMBJLRJIYSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C)OC

Origin of Product

United States

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